REACTION_SMILES
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[CH2:43]1[CH2:44][O:45][CH2:46][CH2:47][NH:48]1.[CH:34]([N:35]([CH2:36][CH3:37])[CH:38]([CH3:39])[CH3:40])([CH3:41])[CH3:42].[F:1][c:2]1[cH:3][c:4]([N:9]2[CH:10]([c:14]3[cH:15][c:16]([C:31](=[O:32])[OH:33])[cH:17][c:18]4[c:19](=[O:30])[cH:20][c:21]([N:24]5[CH2:25][CH2:26][O:27][CH2:28][CH2:29]5)[o:22][c:23]34)[CH2:11][CH2:12][CH2:13]2)[cH:5][c:6]([F:8])[cH:7]1>>[F:1][c:2]1[cH:3][c:4]([N:9]2[CH:10]([c:14]3[cH:15][c:16]([C:31](=[O:33])[N:48]4[CH2:43][CH2:44][O:45][CH2:46][CH2:47]4)[cH:17][c:18]4[c:19](=[O:30])[cH:20][c:21]([N:24]5[CH2:25][CH2:26][O:27][CH2:28][CH2:29]5)[o:22][c:23]34)[CH2:11][CH2:12][CH2:13]2)[cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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O=C(O)c1cc(C2CCCN2c2cc(F)cc(F)c2)c2oc(N3CCOCC3)cc(=O)c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(C2CCCN2c2cc(F)cc(F)c2)c2oc(N3CCOCC3)cc(=O)c2c1
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Name
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O=C(c1cc(C2CCCN2c2cc(F)cc(F)c2)c2oc(N3CCOCC3)cc(=O)c2c1)N1CCOCC1
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Type
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product
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Smiles
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O=C(c1cc(C2CCCN2c2cc(F)cc(F)c2)c2oc(N3CCOCC3)cc(=O)c2c1)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |